4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Catalog No.
S12998945
CAS No.
M.F
C9H13BrN2O
M. Wt
245.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-p...

Product Name

4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

IUPAC Name

4-bromo-5-methyl-1-(oxan-2-yl)pyrazole

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

InChI

InChI=1S/C9H13BrN2O/c1-7-8(10)6-11-12(7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3

InChI Key

UACQXVFMQFIVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCCO2)Br

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C13H15BrN2OC_{13}H_{15}BrN_{2}O and a molecular weight of 295.18 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and is substituted with a bromine atom and a methyl group. The presence of the tetrahydro-2H-pyran moiety adds to its structural complexity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

The reactivity of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be explored through various chemical transformations. Common reactions involving this compound may include:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Condensation reactions: The pyrazole ring can participate in condensation reactions with aldehydes or ketones, potentially yielding more complex structures.
  • Reduction reactions: The compound may undergo reduction, particularly at the carbonyl groups if present, to form alcohols.

These reactions highlight the potential for synthesizing various derivatives that could possess unique biological activities.

Research into the biological activities of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole suggests that it may exhibit significant pharmacological properties. Compounds containing pyrazole rings are often investigated for their potential as:

  • Anticancer agents: Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory agents: The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial activity: There is potential for this compound to show efficacy against various microbial strains.

Further investigation and clinical studies are necessary to fully elucidate its biological profile.

Several synthetic routes have been proposed for the preparation of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Common methods include:

  • Bromination of pyrazole derivatives: Starting from a suitable pyrazole precursor, bromination can introduce the bromine substituent at the desired position.
  • Formation of tetrahydro-2H-pyran: This can be achieved through cyclization reactions involving suitable starting materials, followed by coupling with the pyrazole moiety.
  • One-pot synthesis: Combining multiple steps into a single reaction vessel can streamline the synthesis process and improve yields.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has potential applications in:

  • Pharmaceutical development: Due to its biological activity, it could serve as a lead compound for drug development targeting specific diseases.
  • Agricultural chemistry: Its antimicrobial properties may be useful in developing agrochemicals to protect crops from pathogens.
  • Material science: The unique structural properties might allow for applications in developing new materials or catalysts.

Interaction studies involving 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:

  • Protein binding assays: Determining how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Enzyme inhibition studies: Assessing whether the compound inhibits specific enzymes involved in disease pathways can reveal its therapeutic potential.

Such studies are essential for advancing this compound towards clinical applications.

Several compounds share structural features with 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, including:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-methylpyrazoleC6H6BrN3C_{6}H_{6}BrN_{3}Simpler structure without tetrahydropyran moiety
4-MethylpyrazoleC4H6N2C_{4}H_{6}N_{2}Lacks halogen substitution
5-MethylpyrazineC6H7NC_{6}H_{7}NDifferent nitrogen positioning

The uniqueness of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole lies in its combination of bromination, methylation, and the presence of a tetrahydro-pyran ring, which may contribute to distinct biological activities not observed in simpler pyrazole derivatives.

Cyclocondensation Strategies for Pyrazole Core Formation

The formation of the pyrazole core represents the foundational step in synthesizing 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems constitute the primary methodology for constructing the pyrazole ring system [4] [7]. These approaches utilize various starting materials including 1,3-diketones, α,β-unsaturated carbonyl compounds, and β-enaminones as precursors [10].

The most widely employed strategy involves the direct condensation of 1,3-diketones with hydrazine derivatives under mild conditions [7]. Research demonstrates that treating 1,3-diketones with hydrazine hydrate in ethylene glycol at room temperature yields pyrazole derivatives in excellent yields ranging from 70 to 95 percent [10]. This methodology provides exceptional regioselectivity and allows for the formation of the desired pyrazole core without requiring harsh reaction conditions [7].

Cross-conjugated enynones represent another valuable class of starting materials for pyrazole synthesis [4]. The cyclocondensation of these substrates with arylhydrazines proceeds under remarkably mild conditions, requiring no special temperature control, catalyst, or inert atmosphere [4]. This reaction pathway leads to regioselective synthesis of pyrazole derivatives in good yields, with the electronic effect of electron-rich five-membered heteroaromatic rings in the substrate determining the cyclocondensation pathways [4].

1,2-Allenic ketones provide an alternative approach for constructing 3,5-disubstituted pyrazoles through cyclocondensation with hydrazines [7]. This methodology demonstrates exceptional efficiency under extremely mild conditions, with reactions proceeding at room temperature in protic solvents such as ethanol within 0.5 to 2 hours [7]. The yields obtained through this approach range from 81 to 93 percent, making it highly attractive for synthetic applications [7].

Starting MaterialReaction ConditionsYield Range (%)Advantages
1,3-Diketones with hydrazineEthylene glycol, room temperature70-95Mild conditions, excellent yields
α,β-Alkynic aldehydes with hydrazinesPhenylselenyl chloride, one-potModerate to goodOne-pot methodology
Cross-conjugated enynones with arylhydrazinesNo special conditions requiredGood yieldsHigh yields, simple purification
1,2-Allenic ketones with hydrazinesEthanol, room temperature, 0.5-2 h81-93Extremely mild conditions
Chalcones with arylhydrazinesCopper triflate, ionic liquid75-82Excellent yields, aerobic oxidation
Benzalhydrazones with α-halo ketonesRefluxing ethanol, 15-25 min80-92High efficiency, short reaction time

The mechanism of pyrazole formation involves nucleophilic attack by hydrazine on the electrophilic centers of the 1,3-difunctional substrate [28]. The Brønsted acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity and favoring nucleophilic attack at the appropriate position [28]. Subsequent cyclization and elimination steps lead to the formation of the pyrazole ring with high regioselectivity [28].

Regioselective Bromination at the 4-Position

The introduction of bromine at the 4-position of the pyrazole ring requires careful consideration of regioselectivity to ensure selective functionalization [5] [11]. Electrophilic aromatic bromination represents the primary methodology for achieving 4-position substitution, with N-bromosuccinimide serving as the preferred brominating agent due to its ease of handling and excellent regioselectivity [14] [15].

Molecular orbital calculations for pyrazole indicate that the 4-position exhibits the highest electron density and lowest localization energy for electrophilic substitution [25]. The localization energy for the 4-position in pyrazole is significantly less than that for a benzene position, making this position highly reactive toward electrophilic reagents [25]. This theoretical foundation supports the experimental observation that electrophilic substitution in pyrazoles preferentially occurs at the 4-position [25].

N-bromosuccinimide provides several advantages over elemental bromine for pyrazole bromination [14]. The reagent delivers a stable, low-concentration source of bromine radicals, which prevents competing reactions such as addition to double bonds [14]. Research demonstrates that N-bromosuccinimide-mediated bromination of 3-chloro-5-methyl-1H-pyrazole in dichloromethane at room temperature yields 4-bromo-3-chloro-5-methyl-1H-pyrazole in 93.03 percent yield with high regioselectivity [32].

Photochemical activation of N-bromosuccinimide offers additional control over the bromination process [17] [30]. Visible-light photoredox catalysis using erythrosine B amplifies the electrophilicity of N-bromosuccinimide, resulting in drastically reduced reaction times and improved regioselectivity [30]. This methodology allows bromination of various pyrazole derivatives in good to excellent yields under mild conditions at room temperature [30].

SubstrateBrominating AgentConditionsYield (%)Selectivity
3-Chloro-5-methyl-1H-pyrazoleN-BromosuccinimideDichloromethane, room temperature, overnight93.03High 4-position selectivity
1-HydroxypyrazolesN-bromosuccinimide with lithium diisopropylamide/tert-butyllithiumTetrahydrofuran, low temperatureGood to excellentRegioselective 4-position
N-substituted 3-methyl-2-pyrazolin-5-oneN-bromosuccinimide photochemicalChloroform, ultraviolet lightHigh yieldsPosition-dependent on conditions
SEM-protected pyrazolesN-bromosuccinimide with silica gelSolvent-free conditionsHigh yieldsHigh regioselectivity
Anisole derivativesN-bromosuccinimide with erythrosine BVisible light, acetonitrile, 20°CQuantitativePara-selective
Various pyrazole coresBromine in inert solventsVarious temperaturesVariable4-position preferred

The regioselectivity of bromination can be further enhanced through the use of protecting groups and directing effects [11]. For 1-hydroxypyrazoles, sequential deprotonation with lithium diisopropylamide followed by treatment with tert-butyllithium enables regioselective bromine-lithium exchange at the 4-position [11]. This methodology allows for subsequent trapping with various electrophiles to afford 4-substituted pyrazole derivatives in good yields [11].

Temperature control plays a crucial role in maintaining regioselectivity during bromination reactions [16]. Electrophilic aromatic bromination at the lowest effective temperature displays high selectivity for the desired position [16]. Higher reaction temperatures make more collisions effective, including those at less favorable positions, thereby reducing positional selectivity [16].

Tetrahydro-2H-Pyran-2-Yl Protection of the N1 Position

The tetrahydro-2H-pyran-2-yl group serves as an highly effective protecting group for the N1 position of pyrazoles, offering several distinct advantages including low cost, ease of introduction, general stability to most non-acidic reagents, enhanced solubility, and facile removal under acidic conditions [6] [19]. This protection strategy proves particularly valuable during synthetic manipulations that require selective functionalization of other positions on the pyrazole ring [12] [23].

The introduction of the tetrahydro-2H-pyran-2-yl protecting group typically involves the reaction of the pyrazole nitrogen with 3,4-dihydro-2H-pyran in the presence of appropriate acid catalysts [6] [19]. p-Toluenesulfonic acid represents the most commonly employed catalyst for this transformation, providing excellent yields under mild conditions [19]. The reaction proceeds through acid-catalyzed activation of 3,4-dihydro-2H-pyran, followed by nucleophilic attack by the pyrazole nitrogen to form the protected derivative [6].

Research demonstrates that tetrahydro-2H-pyran-2-yl protection of pyrazole nitrogen atoms can be achieved under various conditions depending on the specific substrate requirements [19]. For cysteine-containing peptides, the reaction with 3,4-dihydro-2H-pyran and boron trifluoride etherate in diethyl ether at room temperature for 30 minutes provides good yields [19]. Alternative conditions employing p-toluenesulfonic acid in dichloromethane have proven effective for Fmoc-protected amino acids [19].

Substrate TypeProtecting ReagentCatalystSolventTemperatureTimeYield (%)
Alcohols3,4-Dihydro-2H-pyranp-Toluenesulfonic acidDichloromethaneRoom temperatureAmbient conditionsHigh yields
Pyrazole N-H3,4-dihydro-2H-pyran with acid catalystp-Toluenesulfonic acidDichloromethane0°C to room temperature30 min to 2 hExcellent
Cysteine thiol groups3,4-dihydro-2H-pyran with boron trifluoride etherateBoron trifluoride etherateDiethyl etherRoom temperature30 minGood yields
Serine/Threonine hydroxyl3,4-dihydro-2H-pyran with p-toluenesulfonic acidp-Toluenesulfonic acidDichloromethaneRoom temperature60 minGood to excellent
Indazole N1 position3,4-dihydro-2H-pyran under acidic conditionsAcid catalystDichloromethane0-80°CVariableGood yields
General N-heterocycles3,4-dihydro-2H-pyran with various catalystsVarious acid catalystsVariousVariableVariableGenerally good

The stability of tetrahydro-2H-pyran-2-yl ethers under various reaction conditions makes them particularly suitable for multi-step synthetic sequences [6]. These protected derivatives demonstrate resilience to a variety of reactions including oxidations, reductions, and cross-coupling reactions [6]. The protecting group can later be removed by acid-catalyzed hydrolysis, which regenerates the parent pyrazole along with 5-hydroxypentanal [6].

For indazole derivatives bearing the tetrahydro-2H-pyran-2-yl group at the N1 position, the protecting group serves dual purposes [12]. It prevents unwanted reactions at the nitrogen position during further chemical modifications while simultaneously enhancing solubility in nonpolar solvents and stabilizing the compound during synthetic transformations [12]. The molecular characteristics of such protected compounds facilitate their manipulation in laboratory settings while maintaining thermal stability [12].

The tetrahydro-2H-pyran-2-yl group exhibits excellent compatibility with solid-phase peptide synthesis strategies [19]. Research indicates that this protecting group proves suitable for the 9-fluorenylmethoxycarbonyl/tert-butyl strategy, providing enhanced solubility compared to commonly used hindered aromatic protecting groups [19]. The protection does not lead to formylation upon removal, making it particularly valuable for N-terminal applications [19].

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions for synthesizing 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole requires systematic evaluation of multiple parameters including temperature, solvent selection, catalyst loading, reaction time, and atmospheric conditions [26] [27]. Temperature-controlled approaches have demonstrated particular effectiveness in achieving divergent synthesis pathways with high selectivity [18].

Temperature represents a critical parameter for controlling both reaction rate and selectivity [18] [29]. Research demonstrates that temperature-controlled synthesis can yield different products from the same starting materials by simply adjusting the thermal conditions [18]. For pyrazole synthesis, room temperature to 60°C represents the optimal range for maintaining high yields while preserving regioselectivity [18]. Higher temperatures accelerate reaction rates but may compromise selectivity by enabling competing reaction pathways [16].

Solvent selection significantly influences both catalyst stability and product molecular characteristics [27] [34]. Protic solvents such as ethanol generally provide superior results for pyrazole cyclocondensation reactions compared to aprotic alternatives [7]. Chlorobenzene affords polymers with slightly higher molecular weight values than toluene, which may be attributed to better product solubility [34]. However, environmentally acceptable solvents like tetrahydrofuran, dioxane, and dimethylformamide often result in dramatically reduced polymerization efficiency [34].

ParameterOptimal RangeEffect on YieldEffect on SelectivityRecommended Conditions
Temperature20-95°C (temperature-controlled)Higher temperature: faster reaction, lower selectivityLower temperature: higher selectivityRoom temperature to 60°C
SolventEthanol, dichloromethane, ionic liquidsProtic solvents generally betterSolvent-dependent regioselectivityEthanol for general use
Catalyst Loading0.01-20 mol%Higher loading: improved conversionOptimal loading prevents side reactions5-15 mol% for most catalysts
Reaction Time0.5-24 hoursLonger time: complete conversionExtended time can reduce selectivity1-12 hours monitoring by thin-layer chromatography
AtmosphereAir or inert atmosphereMinimal effect for most reactionsInert atmosphere prevents oxidationAir atmosphere acceptable
Concentration0.025 M (optimal)Concentration affects molecular weightHigher concentration can affect purity0.025-0.1 M substrate concentration

Catalyst loading optimization proves essential for achieving maximum conversion while minimizing side reactions [26]. Research indicates that copper triflate at 20 mol% loading provides the desired pyrazole product in excellent yield of 82 percent [26]. When copper triflate is replaced with alternative catalysts such as p-toluenesulfonic acid, scandium triflate, cerium triflate, zinc triflate, silver triflate, or ytterbium triflate, mixtures of intermediate and final products are observed [26].

Reaction time optimization requires careful monitoring to achieve complete conversion without compromising selectivity [27]. Studies demonstrate that reactions conducted for 12 to 24 hours provide optimal balance between yield and molecular weight characteristics [34]. Shorter reaction times may result in incomplete conversion, while extended reaction times can lead to product degradation or formation of undesired side products [29].

The implementation of response surface methodology enables systematic optimization of multiple variables simultaneously [33] [35]. This statistical approach allows for the development of predictive models that correlate reaction conditions with desired outcomes [33]. Multi-objective optimization based on statistical algorithms provides comprehensive understanding of the effects of individual parameters and their interactions [33].

Ionic liquid media have emerged as promising alternatives to conventional solvents for pyrazole synthesis [26] [27]. 1-Butyl-3-methylimidazolium hexafluorophosphate demonstrates superior performance compared to traditional organic solvents, providing enhanced yields and improved reaction efficiency [26]. The ionic liquid medium also enables product recovery through simple filtration rather than column chromatography, thereby reducing organic waste and simplifying purification procedures [27].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

244.02113 g/mol

Monoisotopic Mass

244.02113 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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